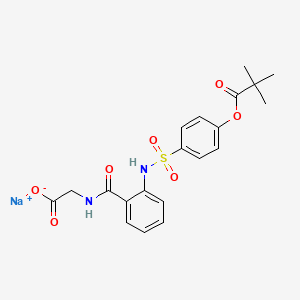

Sivelestat sodium

Description

Properties

CAS No. |

150374-95-1 |

|---|---|

Molecular Formula |

C20H22N2NaO7S |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |

InChI |

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |

InChI Key |

YIPPOMHPJSWADI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |

Synonyms |

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |

Origin of Product |

United States |

Foundational & Exploratory

Sivelestat Sodium in Acute Lung Injury: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe respiratory failure.[1] A key pathological driver is the excessive infiltration and activation of neutrophils in the pulmonary microvasculature.[2] These activated neutrophils release a host of cytotoxic mediators, with neutrophil elastase (NE) being one of the most destructive.[3][4] Sivelestat sodium is a synthetic, selective, and competitive inhibitor of neutrophil elastase.[5][6] Its primary mechanism of action is the direct blockade of NE activity, which mitigates the downstream cascade of tissue degradation, inflammatory cytokine production, and increased vascular permeability that defines ALI.[1][5]

This technical guide provides an in-depth examination of sivelestat's mechanism of action. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved. While clinical trials have yielded varied results regarding mortality benefits, evidence suggests sivelestat can improve oxygenation and reduce inflammatory markers in specific patient populations.[1][7][8]

The Core Mechanism: Selective Inhibition of Neutrophil Elastase

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[4] During the inflammatory response characteristic of ALI, activated neutrophils release NE into the extracellular space.[3] Unchecked by endogenous inhibitors like α1-antitrypsin, which are often overwhelmed or inactivated at inflammatory sites, NE wreaks havoc on the lung architecture.[1]

Pathophysiological Actions of Neutrophil Elastase in ALI:

-

Extracellular Matrix Degradation: NE potently degrades critical structural proteins, including elastin, collagen, and fibronectin, leading to the breakdown of the alveolar-capillary barrier.[5][6]

-

Increased Permeability: By damaging endothelial and epithelial cell junctions, NE increases vascular permeability, causing protein-rich fluid to leak into the alveolar space, resulting in pulmonary edema.[1][2]

-

Pro-inflammatory Signaling: NE can amplify the inflammatory response by cleaving and activating pro-inflammatory cytokines and receptors, and by inducing epithelial cells to release chemokines like IL-8, which further recruits neutrophils.[2][3][9]

Sivelestat functions by binding directly and reversibly to the active site of neutrophil elastase, effectively blocking its proteolytic activity.[5] This selective inhibition is the cornerstone of its therapeutic effect, preventing the direct tissue damage and breaking the cycle of inflammation amplification driven by NE.

Caption: Pathophysiological cascade of neutrophil elastase in Acute Lung Injury (ALI).

Caption: Sivelestat's core mechanism: direct inhibition of neutrophil elastase.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, sivelestat's action attenuates several intracellular signaling pathways that are aberrantly activated in ALI.

-

Inhibition of JNK/NF-κB Pathway: In models of ALI, sivelestat has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[10][11] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By suppressing this pathway, sivelestat reduces the production of these key inflammatory mediators.[10][12]

-

Activation of Nrf2/HO-1 Pathway: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[10] Activation of this pathway enhances the cellular antioxidant response, counteracting the oxidative stress that is a major component of ALI pathology.[10][11]

-

Inhibition of PI3K/AKT/mTOR Pathway: Some studies suggest sivelestat exerts a protective effect by inhibiting the PI3K/AKT/mTOR signaling pathway.[9][13] This pathway is involved in cell survival, proliferation, and inflammation. Its inhibition by sivelestat can lead to reduced expression of adhesion molecules (VCAM-1, ICAM-1) and decreased apoptosis.[9]

Caption: Sivelestat's modulation of intracellular signaling pathways in ALI.

Preclinical Evidence

Numerous animal studies have demonstrated the efficacy of sivelestat in various models of ALI. These studies provide the foundational evidence for its mechanism of action, showing consistent reductions in pulmonary edema, neutrophil infiltration, and inflammatory markers.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Parameter | Animal Model | ALI Induction | Sivelestat Effect | Reference |

| Lung Wet/Dry (W/D) Ratio | Rat | Lipopolysaccharide (LPS) | Significant decrease compared to LPS group | [9][14] |

| Rat | Klebsiella pneumoniae | Decreased W/D ratio | [10] | |

| PaO₂/FiO₂ Ratio | Rat | Lipopolysaccharide (LPS) | Prominently increased in a dose-dependent manner | [9][13][14] |

| Lung Injury Score | Rat | Lipopolysaccharide (LPS) | Significantly decreased in a dose-dependent manner | [9][13][14] |

| Neutrophil Infiltration (MPO) | Rat | Lipopolysaccharide (LPS) | Significantly ameliorated increase in MPO-positive cells | |

| Mouse | Bilateral Nephrectomy | Decreased neutrophil infiltration in the lung | [15] | |

| Inflammatory Cytokines | ||||

| TNF-α | Rat | Lipopolysaccharide (LPS) | Significantly decreased serum levels | [9] |

| IL-1β | HPMECs (in vitro) | TNF-α stimulation | Reduced mRNA expression levels | [10] |

| IL-6 | Rat | Lipopolysaccharide (LPS) | Significantly decreased serum levels | [16] |

| IL-8 | Rat | Lipopolysaccharide (LPS) | Decreased serum levels | [9][13] |

| Adhesion Molecules (ICAM-1) | Rat | Lipopolysaccharide (LPS) | Down-regulated expression | [9] |

| Oxidative Stress Markers | ||||

| MDA | Rat | Klebsiella pneumoniae | Reduced levels in lung tissues | [10] |

| SOD, GSH-Px | Rat | Klebsiella pneumoniae | Increased levels in lung tissues | [10] |

Clinical Efficacy and Human Trials

The translation of preclinical success to clinical efficacy has been challenging, with studies showing conflicting results, particularly concerning mortality. However, a consistent finding across several trials and meta-analyses is sivelestat's ability to improve oxygenation.

Table 2: Summary of Quantitative Data from Clinical Studies & Meta-Analyses

| Outcome Measure | Patient Population | Key Finding(s) | Reference |

| 28-30 Day Mortality | ALI/ARDS | No significant difference vs. placebo (RR: 0.94; 95% CI: 0.71–1.23) | [8] |

| ALI/ARDS | Meta-analysis showed reduced mortality (RR: 0.81; 95% CI: 0.66–0.98) | [17][18] | |

| Sepsis-induced ARDS | Associated with decreased 28-day mortality (HR: 0.32; 95% CI: 0.11-0.95) | [7] | |

| PaO₂/FiO₂ Ratio | ALI/ARDS | Associated with a better short-term PaO₂/FiO₂ ratio (SMD: 0.30; 95% CI: 0.05 to 0.56) | [19] |

| Sepsis-induced ARDS | 55.9% in sivelestat group had improved PaO₂/FiO₂ vs. 19.4% in placebo group on Day 5 | [7][20] | |

| ALI/ARDS | Meta-analysis showed improved PaO₂/FiO₂ on Day 3 (SMD: 0.88; 95% CI: 0.39-1.36) | [17][18] | |

| Ventilator-Free Days | ALI/ARDS | No significant difference vs. placebo | [8][21] |

| ALI/ARDS | Meta-analysis showed increased ventilation-free days (MD: 3.57; 95% CI: 3.42-3.73) | [17][18] | |

| ICU Stay | ALI/ARDS | No significant difference vs. placebo | [8] |

| ALI/ARDS | Meta-analysis showed shortened ICU stays (SMD: -0.72; 95% CI: -0.92 to -0.52) | [17][18] | |

| Inflammatory Markers | Post-CPB ALI | Significantly decreased IL-6, PCT, and CRP levels vs. control | [22][23] |

| Sepsis with ARDS | Significantly improved inflammatory indicators (IL-6, PCT, CRP) | [24] |

The discrepancy in mortality outcomes may be due to patient heterogeneity. Some evidence suggests that sivelestat may be more beneficial in patients with less severe disease or specific inflammatory phenotypes.[1][7]

Detailed Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of sivelestat.

Lipopolysaccharide (LPS)-Induced ALI in Rats[9][12][25]

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are used.

-

Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.

-

Intratracheal Instillation: A small incision is made on the neck to expose the trachea. A fine-gauge needle or catheter is inserted into the trachea.

-

LPS Administration: A bolus of LPS (e.g., 5 mg/kg) dissolved in sterile saline is instilled into the lungs, followed by a small volume of air to ensure distribution. The incision is then closed.

-

Sivelestat Administration: this compound (e.g., 10-30 mg/kg) is typically administered via intraperitoneal or intravenous injection at a specified time point, often 30-60 minutes before or after the LPS challenge.[25]

-

Endpoint Analysis: Animals are euthanized at predetermined time points (e.g., 6, 12, 24 hours). Bronchoalveolar lavage fluid (BALF), blood, and lung tissues are collected for analysis.

Caption: Experimental workflow for a preclinical study of sivelestat in an LPS-induced ALI model.

Measurement of Lung Wet-to-Dry (W/D) Weight Ratio[9][13]

-

Tissue Harvest: Immediately after euthanasia, the chest is opened, and the lungs are carefully excised.

-

Initial Weighing (Wet Weight): The harvested lung tissue is blotted to remove excess blood and weighed immediately to obtain the "wet weight."

-

Drying: The tissue is then placed in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

-

Final Weighing (Dry Weight): The completely dried tissue is weighed to obtain the "dry weight."

-

Calculation: The W/D ratio is calculated by dividing the wet weight by the dry weight. An increased ratio indicates greater pulmonary edema.

Neutrophil Elastase (NE) Activity Assay[26][27]

-

Sample Preparation: BALF or lung tissue homogenates are prepared and centrifuged to obtain clear supernatants.

-

Substrate: A specific fluorogenic or chromogenic substrate for NE is used, such as MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic) or MeOSu-AAPV-AMC (fluorogenic).[26][27]

-

Reaction: Samples are incubated with the substrate in an appropriate assay buffer (e.g., 0.1 M Tris, pH 7.5) in a 96-well plate.[26]

-

Measurement:

-

For chromogenic substrates, the change in absorbance is measured over time at 405-410 nm.

-

For fluorogenic substrates, the increase in fluorescence is measured at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC).[26]

-

-

Quantification: The NE activity is calculated based on a standard curve generated with purified human neutrophil elastase.

Western Blotting for Signaling Proteins[9][10]

-

Protein Extraction: Total protein is extracted from lung tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-JNK, total JNK, NF-κB p65, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Conclusion

This compound's mechanism of action in acute lung injury is centered on its potent and selective inhibition of neutrophil elastase. This primary action disrupts the core pathological processes of ALI, including extracellular matrix degradation, increased alveolar-capillary permeability, and the amplification of inflammation. Furthermore, sivelestat modulates key intracellular signaling pathways, suppressing pro-inflammatory cascades like JNK/NF-κB while promoting protective antioxidant responses via the Nrf2/HO-1 pathway. While preclinical data are robust, clinical outcomes regarding mortality remain inconclusive, though a consistent benefit in improving oxygenation is observed. Future research should focus on identifying specific patient phenotypes with hyper-inflammatory responses who are most likely to benefit from targeted neutrophil elastase inhibition.

References

- 1. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of Neutrophil Elastase Inhibitor (this compound) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

- 14. journals.plos.org [journals.plos.org]

- 15. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Neutrophil Elastase Inhibitor (this compound) in the Treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): A Systematic Review and Meta-Analysis [jstage.jst.go.jp]

- 20. tandfonline.com [tandfonline.com]

- 21. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 24. Effect of this compound on the incidence of ventilator-associated pneumonia in patients with sepsis and ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Sivelestat Sodium: A Selective Neutrophil Elastase Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sivelestat sodium, a selective and competitive inhibitor of neutrophil elastase. Sivelestat has been investigated for its therapeutic potential in inflammatory conditions characterized by excessive neutrophil activity, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, chemical and pharmacokinetic properties, and preclinical and clinical efficacy of sivelestat. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays and visualizes the critical signaling pathways modulated by sivelestat using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, respiratory diseases, and protease inhibitor development.

Introduction

Neutrophil elastase is a potent serine protease released from the azurophilic granules of activated neutrophils during an inflammatory response.[1] While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive and unregulated activity can lead to severe tissue damage and contribute to the pathogenesis of various inflammatory diseases.[1] this compound is a synthetic, small-molecule inhibitor that selectively targets neutrophil elastase, thereby mitigating its destructive effects.[1] This targeted action makes sivelestat a promising therapeutic agent for conditions such as ALI and ARDS, where neutrophil-mediated inflammation is a key driver of pathology.[1][2]

Chemical and Pharmacokinetic Properties

This compound is a competitive inhibitor of human neutrophil elastase.[3] Its chemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate | |

| Molecular Formula | C₂₀H₂₉N₂NaO₁₁S | |

| Molecular Weight | 456.4 g/mol (anhydrous) | [3] |

| IC₅₀ (Human Neutrophil Elastase) | 44 nM | [3] |

| Kᵢ (Human Neutrophil Elastase) | 200 nM | [4] |

Table 2: Pharmacokinetic Parameters of Sivelestat in Chinese Patients with Severe Pneumonia

| Parameter | Value | Reference |

| Apparent Volume of Distribution (Vd) | 20.88 L | [5] |

| Apparent Clearance (CL) | 1.79 L/h | [5] |

| Model | One-compartment | [5] |

Mechanism of Action and Selectivity

Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins such as elastin.[1] A key attribute of sivelestat is its high selectivity for neutrophil elastase over other serine proteases, which minimizes off-target effects.[1][6]

Table 3: Selectivity Profile of Sivelestat against Various Serine Proteases

| Protease | IC₅₀ | Fold Selectivity (vs. Neutrophil Elastase) | Reference |

| Human Neutrophil Elastase | 44 nM | 1 | [6] |

| Porcine Pancreatic Elastase | 5.6 µM | ~127 | [6] |

| Cathepsin G | > 100 µM | > 2272 | [6] |

| Chymotrypsin | > 100 µM | > 2272 | [6] |

| Thrombin | > 100 µM | > 2272 | [6] |

| Trypsin | > 100 µM | > 2272 | [6] |

| Plasmin | > 100 µM | > 2272 | [6] |

| Plasma Kallikrein | > 100 µM | > 2272 | [6] |

| Pancreas Kallikrein | > 100 µM | > 2272 | [6] |

Signaling Pathways Modulated by Sivelestat

Sivelestat has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade.

Inhibition of JNK/NF-κB Signaling Pathway

In models of acute lung injury, sivelestat has been demonstrated to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.[2]

Activation of Nrf2/HO-1 Signaling Pathway

Sivelestat has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] This pathway plays a critical role in the cellular antioxidant response, and its activation by sivelestat contributes to the reduction of oxidative stress in injured tissues.[2]

Inhibition of PI3K/AKT/mTOR Signaling Pathway

In sepsis-induced ALI, sivelestat has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This inhibition leads to a reduction in the expression of pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2, thereby protecting cells from apoptosis.[7]

Preclinical and Clinical Efficacy

The efficacy of sivelestat has been evaluated in various preclinical models of inflammation and in clinical trials for ALI/ARDS.

Table 4: Summary of Preclinical Efficacy of Sivelestat

| Model | Key Findings | Reference |

| LPS-induced ALI in rats | Reduced lung wet-to-dry ratio, decreased inflammatory cell infiltration, and lowered levels of pro-inflammatory cytokines (TNF-α, IL-8). | [7][8] |

| Cecal ligation and perforation-induced sepsis in rats | Inhibited neutrophil elastase activity, restored mean arterial pressure, reduced pro-inflammatory factors, and improved survival rate. | [2] |

| Human Umbilical Vein Endothelial Cell (HUVEC) model | Dose-dependently inhibited neutrophil adhesion and migration. | [9] |

Table 5: Summary of Clinical Efficacy of Sivelestat in ALI/ARDS Patients

| Outcome Measure | Result | Reference |

| PaO₂/FiO₂ Ratio | Significant improvement observed in some studies, particularly in patients with sepsis-induced ARDS. | [10][11] |

| 28-Day Mortality | No significant difference in overall mortality in some meta-analyses, but a potential reduction in mortality in patients with sepsis-induced ARDS. | [10][11][12] |

| Ventilator-Free Days | No significant effect observed in some meta-analyses. | [11][12] |

| ICU Stay | No significant effect observed in some meta-analyses. | [11][12] |

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of sivelestat against human neutrophil elastase.

-

Objective: To determine the IC₅₀ value of sivelestat for human neutrophil elastase.

-

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic neutrophil elastase substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of sivelestat in assay buffer.

-

In a 96-well black microplate, add the sivelestat dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO).

-

Add a solution of purified human neutrophil elastase to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 380/500 nm) at 37°C.

-

Calculate the rate of reaction for each sivelestat concentration.

-

Plot the percentage of inhibition against the logarithm of the sivelestat concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

-

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats

This protocol outlines a common method for inducing ALI in rats to evaluate the in vivo efficacy of sivelestat.

-

Objective: To assess the therapeutic effect of sivelestat on LPS-induced ALI in rats.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia

-

-

Procedure:

-

Anesthetize the rats.

-

Induce ALI by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg). A control group should receive sterile saline.

-

Administer sivelestat (e.g., intravenously) at a predetermined time point relative to LPS administration (e.g., 1 hour before or after). A vehicle control group should also be included.

-

At a specified time after LPS challenge (e.g., 6 or 24 hours), euthanize the animals.

-

Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration.

-

Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury, measurement of the wet-to-dry weight ratio to quantify pulmonary edema, and analysis of inflammatory markers (e.g., cytokine levels by ELISA or Western blot).

-

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

This protocol details a method to assess the effect of sivelestat on neutrophil migration across an endothelial cell monolayer.

-

Objective: To evaluate the inhibitory effect of sivelestat on neutrophil transmigration across a HUVEC monolayer.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human neutrophils

-

Cell culture inserts (e.g., Transwell®)

-

This compound

-

Chemoattractant (e.g., fMLP, IL-8)

-

Cell culture medium

-

Staining reagents (e.g., Diff-Quik)

-

-

Procedure:

-

Culture HUVECs to form a confluent monolayer on the porous membrane of cell culture inserts.

-

Isolate human neutrophils from fresh whole blood.

-

Pre-treat the neutrophils with various concentrations of sivelestat or vehicle control.

-

Add the chemoattractant to the lower chamber of the Transwell® plate.

-

Add the pre-treated neutrophils to the upper chamber (on top of the HUVEC monolayer).

-

Incubate the plate at 37°C for a sufficient time to allow for neutrophil migration (e.g., 2 hours).

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated neutrophils in several microscopic fields for each insert.

-

Calculate the percentage of inhibition of migration for each sivelestat concentration.

-

Conclusion

This compound is a potent and selective inhibitor of neutrophil elastase with a well-defined mechanism of action. Preclinical studies have consistently demonstrated its efficacy in reducing inflammation and tissue injury in various models of inflammatory disease. While clinical trials in ALI/ARDS have yielded mixed results regarding mortality benefits, there is evidence to suggest that sivelestat can improve oxygenation in certain patient populations. The modulation of key inflammatory signaling pathways by sivelestat provides a strong rationale for its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug developers to further explore the utility of sivelestat and to advance the development of novel neutrophil elastase inhibitors for the treatment of a range of inflammatory disorders.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of sivelestat in Chinese patients with severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hydrate inhibits neutrophil migration to the vessel wall and suppresses hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Effect of this compound in patients with acute lung injury or acute respiratory distress syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biochemical Properties of Sivelestat Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical properties of Sivelestat sodium hydrate, a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended to support research, scientific discovery, and drug development efforts in fields related to inflammation, acute lung injury, and other neutrophil-mediated pathologies.

Core Mechanism of Action

This compound hydrate is a synthetic, competitive inhibitor of human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from the azurophilic granules of neutrophils during inflammation. Unregulated, this enzyme can cause significant tissue damage by degrading extracellular matrix proteins, such as elastin. Sivelestat specifically binds to the active site of neutrophil elastase, preventing its proteolytic activity and thereby mitigating inflammatory tissue destruction.[1] Its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G, minimizes off-target effects.[1][2]

Quantitative Inhibition Data

The inhibitory potency of Sivelestat has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the drug's efficacy in inhibiting neutrophil elastase activity.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human Neutrophil Elastase | 44 nM | [1][2] |

| Rabbit Neutrophil Elastase | 36 nM | [2] | |

| Rat Neutrophil Elastase | 19 nM | [2] | |

| Hamster Neutrophil Elastase | 37 nM | [2] | |

| Mouse Neutrophil Elastase | 49 nM | [2] | |

| Ki | Human Neutrophil Elastase | 200 nM | [1][2] |

Signaling Pathway Modulation

Sivelestat has been shown to modulate several key intracellular signaling pathways involved in inflammation and cellular stress responses. This modulation extends its mechanism of action beyond simple enzyme inhibition, influencing the broader inflammatory cascade.

Inhibition of the JNK/NF-κB Signaling Pathway

Sivelestat attenuates the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[3] In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory cytokines. Sivelestat has been shown to prevent the phosphorylation of JNK and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators.

Activation of the Nrf2/HO-1 Signaling Pathway

Sivelestat has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress.[3] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of the antioxidant enzyme HO-1, thereby enhancing cellular protection against oxidative damage.[3]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In certain contexts, Sivelestat has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition by Sivelestat may contribute to its protective effects in conditions characterized by excessive cellular activation.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (IC50 and Ki Determination)

This protocol describes a generalized method for determining the IC50 and Ki of Sivelestat for neutrophil elastase using a chromogenic or fluorogenic substrate.

Materials:

-

Purified human neutrophil elastase

-

This compound hydrate

-

Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)[5] or Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[6]

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)[7]

-

96-well microplate (clear for chromogenic, black for fluorogenic)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of Sivelestat in assay buffer to achieve a range of final concentrations.

-

Prepare a working solution of human neutrophil elastase in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer, Sivelestat solution (at various concentrations), and the neutrophil elastase solution.

-

Include control wells with enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer only (for background).

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow Sivelestat to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

IC50 Determination: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each Sivelestat concentration. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the Sivelestat concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and Sivelestat. The data can be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol outlines the general steps for assessing the effect of Sivelestat on the phosphorylation status of proteins in signaling pathways like JNK and AKT.

Materials:

-

Cell line of interest (e.g., human pulmonary microvascular endothelial cells)[3]

-

Cell culture reagents

-

This compound hydrate

-

Stimulating agent (e.g., TNF-α, LPS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of the target protein, e.g., p-JNK, JNK, p-AKT, AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of Sivelestat for a specified time.

-

Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the signaling pathway of interest.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

-

Immunofluorescence Analysis of Nrf2 Nuclear Translocation

This protocol details the steps to visualize and quantify the effect of Sivelestat on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on glass coverslips

-

This compound hydrate

-

Stimulating agent (optional)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody against Nrf2

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and treat with Sivelestat for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding sites with blocking solution.

-

Incubate the cells with the primary anti-Nrf2 antibody.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular localization of Nrf2. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.[4]

-

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Sivelestat Sodium's Attenuation of the JNK/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory and antioxidant properties. A growing body of evidence indicates that a core mechanism of its therapeutic action involves the modulation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the effect of sivelestat on this critical inflammatory cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. The information is curated to support further research and drug development efforts targeting inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

Introduction

The JNK and NF-κB signaling pathways are pivotal in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, making them key targets in inflammatory diseases.[1] Neutrophil elastase, a serine protease released by activated neutrophils, can exacerbate inflammatory responses. This compound, by inhibiting neutrophil elastase, has been shown to mitigate this inflammatory cascade.[1][2][3] Recent studies have elucidated that sivelestat's protective effects extend to the direct inhibition of the JNK/NF-κB signaling axis, thereby reducing the production of inflammatory mediators and mitigating tissue damage.[1][2][4] This document synthesizes the current understanding of this mechanism.

Sivelestat's Effect on JNK/NF-κB Signaling: Quantitative Data

Sivelestat has been shown to significantly reduce the activation of key proteins in the JNK/NF-κB pathway and the subsequent release of inflammatory cytokines in both in vitro and in vivo models of acute lung injury.

In Vitro Studies: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

The following tables summarize the quantitative effects of sivelestat on TNF-α-stimulated HPMECs.

Table 1: Effect of Sivelestat on JNK and NF-κB Phosphorylation in TNF-α-Stimulated HPMECs

| Treatment Group | p-JNK/JNK (Relative Expression) | p-p65/p65 (Relative Expression) |

| Control | ~0.25 | ~0.20 |

| TNF-α (0.2 µg/mL) | ~1.00 | ~1.00 |

| TNF-α + Sivelestat (50 µg/mL) | ~0.60 | ~0.55 |

| TNF-α + Sivelestat (100 µg/mL) | ~0.40 | ~0.35 |

Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]

Table 2: Effect of Sivelestat on Inflammatory Cytokine Levels in TNF-α-Stimulated HPMECs

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |

| Control | ~20 | ~10 | ~50 |

| TNF-α (0.2 µg/mL) | ~100 | ~60 | ~250 |

| TNF-α + Sivelestat (50 µg/mL) | ~60 | ~35 | ~150 |

| TNF-α + Sivelestat (100 µg/mL) | ~40 | ~25 | ~100 |

Data are approximated from graphical representations in existing literature.[1]

In Vivo Studies: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats

The following tables summarize the quantitative effects of sivelestat in a rat model of ALI induced by Klebsiella pneumoniae.

Table 3: Effect of Sivelestat on JNK and NF-κB Phosphorylation in Lung Tissue of ALI Rats

| Treatment Group | p-JNK/JNK (Relative Expression) | p-p65/p65 (Relative Expression) |

| Control | ~0.20 | ~0.15 |

| ALI Model | ~1.00 | ~1.00 |

| ALI + Sivelestat | ~0.45 | ~0.40 |

Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]

Table 4: Effect of Sivelestat on Serum Inflammatory Cytokines in ALI Rats

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | ~25 | ~15 | ~40 |

| ALI Model | ~120 | ~80 | ~200 |

| ALI + Sivelestat | ~60 | ~40 | ~100 |

Data are approximated from graphical representations in existing literature.[1][3]

Table 5: Effect of Sivelestat on Oxidative Stress Markers in Lung Tissue of ALI Rats

| Treatment Group | MDA (nmol/mgprot) | SOD (U/mgprot) | GSH-Px (U/mgprot) |

| Control | ~2.0 | ~120 | ~60 |

| ALI Model | ~6.0 | ~60 | ~30 |

| ALI + Sivelestat | ~3.5 | ~90 | ~45 |

Data are approximated from graphical representations in existing literature.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathways and experimental procedures.

Figure 1: Sivelestat's inhibition of the JNK/NF-κB signaling pathway.

Figure 2: Experimental workflow for sivelestat's effect on JNK/NF-κB.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the effects of sivelestat on the JNK/NF-κB pathway.[1]

In Vitro Model: TNF-α-Stimulated HPMECs

-

Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement (ECGS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Sivelestat Treatment: When HPMECs reach 70-80% confluency, the culture medium is replaced. Cells are pre-treated with this compound at concentrations of 50 µg/mL and 100 µg/mL for 2 hours.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 0.2 µg/mL of TNF-α and co-cultured for 24 hours. A control group (no treatment) and a TNF-α only group are included.

-

Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected for cytokine analysis. The cells are washed with ice-cold PBS and then lysed for protein extraction.

In Vivo Model: Klebsiella pneumoniae-Induced ALI in Rats

-

Animal Model: Male Sprague-Dawley rats are anesthetized, and acute lung injury is induced by intratracheal instillation of Klebsiella pneumoniae.

-

Sivelestat Administration: The treatment group receives this compound via intraperitoneal or intravenous injection at a specified dosage and time course relative to the induction of ALI. A control group and an ALI model group (receiving vehicle) are maintained.

-

Sample Collection: At a predetermined time point post-infection, rats are euthanized. Blood samples are collected for serum separation, and lung tissues are harvested. A portion of the lung tissue is snap-frozen in liquid nitrogen for protein analysis, while another portion may be fixed for histological examination.

Western Blot Analysis for p-JNK, JNK, p-p65, and p65

-

Protein Extraction and Quantification: Total protein is extracted from HPMECs or homogenized lung tissue using RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-JNK, JNK, p-p65 (Ser536), and p65.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

ELISA for Inflammatory Cytokines (TNF-α, IL-1β, IL-6/8)

-

Sample Preparation: Cell culture supernatants or serum samples are used for the assay.

-

Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 (for rats) or IL-8 (for HPMECs) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance of the samples is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on the standard curve.

Conclusion

This compound effectively attenuates inflammatory responses by inhibiting the JNK/NF-κB signaling pathway. This is evidenced by a reduction in the phosphorylation of JNK and the p65 subunit of NF-κB, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of sivelestat and other modulators of this critical inflammatory cascade. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the molecular mechanisms and experimental designs pertinent to this area of research.

References

- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Sivelestat Sodium: A Potent Activator of the Nrf2/HO-1 Pathway in Attenuating Oxidative Stress

For Immediate Release

[City, State] – Groundbreaking research has illuminated the significant role of sivelestat sodium, a selective neutrophil elastase inhibitor, in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This activation provides a robust cellular defense mechanism against oxidative stress and inflammation, positioning sivelestat as a promising therapeutic agent for conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental validation of sivelestat's action on the Nrf2/HO-1 axis.

Executive Summary

This compound has demonstrated a clear capacity to mitigate the pathological effects of oxidative stress by modulating the Nrf2/HO-1 pathway.[1][2][3][4][5] Under conditions of cellular stress, sivelestat promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][2][3][4][5] Once in the nucleus, Nrf2 orchestrates the upregulation of a suite of antioxidant and cytoprotective genes, most notably HO-1.[1][2][3][4][5] This cascade of events leads to a significant reduction in reactive oxygen species (ROS), a decrease in inflammatory markers, and ultimately, enhanced cell survival and tissue protection.[1][2][3][4][5]

The Nrf2/HO-1 Signaling Pathway and Sivelestat's Mechanism of Action

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] In the presence of oxidative or electrophilic stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.[6]

This compound has been shown to effectively trigger this protective pathway.[1][3][4][5] Studies indicate that treatment with sivelestat leads to a marked increase in the nuclear accumulation of Nrf2 and a subsequent elevation in the expression of HO-1.[1][2][3][4][5] This activation of the Nrf2/HO-1 axis is a key mechanism through which sivelestat exerts its therapeutic effects, counteracting the damaging consequences of excessive inflammation and oxidative damage.

Quantitative Data on Sivelestat's Effects

The following tables summarize the quantitative impact of this compound on key markers of the Nrf2/HO-1 pathway and oxidative stress, as documented in preclinical studies.

Table 1: In Vitro Effects of Sivelestat on Nrf2/HO-1 Pathway in Human Pulmonary Microvascular Endothelial Cells (HPMECs)

| Treatment Group | Nrf2 (Nuclear) Expression (Relative to Control) | HO-1 Expression (Relative to Control) | Intracellular ROS Levels (Relative to Control) |

| Control | Baseline | Baseline | Baseline |

| TNF-α | Increased | Increased | Significantly Increased |

| TNF-α + Sivelestat (50 µg/mL) | Further Increased | Further Increased | Significantly Decreased |

| TNF-α + Sivelestat (100 µg/mL) | Markedly Increased | Markedly Increased | Markedly Decreased |

Data compiled from studies demonstrating sivelestat's ability to enhance the Nrf2/HO-1 response in the presence of an inflammatory stimulus (TNF-α).[1]

Table 2: In Vivo Effects of Sivelestat on Lung Tissue in a Rat Model of Acute Lung Injury

| Treatment Group | Nrf2 (Nuclear) Expression | HO-1 Expression | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity |

| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |

| ALI Model | Increased | Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |

| ALI Model + Sivelestat | Further Promoted | Upregulated | Significantly Reversed | Significantly Reversed | Significantly Reversed |

This table illustrates sivelestat's protective effects in a preclinical model of ALI, showcasing its impact on the Nrf2/HO-1 pathway and markers of oxidative stress.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on sivelestat and the Nrf2/HO-1 pathway.

Cell Culture and Treatment

Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experimentation, cells are pre-treated with this compound at concentrations of 50 and 100 µg/mL for a specified duration before being stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory and oxidative stress response.[1][4]

Animal Models of Acute Lung Injury

Male Sprague-Dawley rats are often utilized to create a model of acute lung injury.[1][2] This is typically achieved through intratracheal injection of a bacterial pathogen, such as Klebsiella pneumoniae, or an inflammatory agent. This compound is administered to the treatment groups, often via intraperitoneal injection, at a specified dosage and time course relative to the induction of injury. Control groups receive a vehicle solution.

Western Blot Analysis

To quantify the protein expression of Nrf2 and HO-1, lung tissues or cell lysates are homogenized in RIPA buffer. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][5]

Immunofluorescence Staining

For visualizing the nuclear translocation of Nrf2, cells grown on coverslips or lung tissue sections are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. The samples are then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is applied. The nuclei are counterstained with DAPI. The stained samples are then observed and imaged using a fluorescence microscope.[1]

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is then measured using a fluorometer or flow cytometer.[1][2]

-

Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[1][2]

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): The activities of these antioxidant enzymes in tissue homogenates are measured using specific commercial assay kits according to the manufacturer's instructions.[1][2]

Conclusion

References

- 1. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sivelestat Sodium and its Impact on the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of sivelestat sodium's interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound, a selective inhibitor of neutrophil elastase, is primarily investigated for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its mechanism of action appears to involve the modulation of key cellular signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and inflammation.

Core Mechanism of Action

This compound is a synthetic compound that competitively inhibits neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] Excessive activity of neutrophil elastase can lead to tissue damage and amplify the inflammatory response.[1] Recent studies have revealed that the effects of sivelestat extend beyond simple enzyme inhibition to the modulation of intracellular signaling pathways. A significant body of evidence points towards the inhibition of the PI3K/AKT/mTOR pathway as a key mechanism underlying sivelestat's protective effects in inflammatory conditions like ALI.[2][3] It is hypothesized that neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, and by inhibiting this enzyme, sivelestat effectively downregulates this cascade.[1][3]

However, it is noteworthy that in the context of sepsis-induced myocardial dysfunction, a contrasting effect has been observed, where sivelestat was found to activate the PI3K/AKT/mTOR pathway, suggesting a tissue-specific or condition-dependent mechanism of action.[4]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effect of sivelestat on the PI3K/AKT/mTOR pathway and related inflammatory markers.

Table 1: Effect of Sivelestat on PI3K/AKT/mTOR Pathway Protein Expression in LPS-Induced Acute Lung Injury in Rats

| Protein | Vehicle Group vs. Sham Group | Sivelestat Group vs. Vehicle Group | Significance (Sivelestat vs. Vehicle) | Reference |

| PI3K | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |

| Akt | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |

| p-Akt | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |

| mTOR | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |

Table 2: Effect of Sivelestat on Apoptosis-Related Proteins in LPS-Induced Acute Lung Injury in Rats

| Protein | Vehicle Group vs. Sham Group | Sivelestat Group vs. Vehicle Group | Significance (Sivelestat vs. Vehicle) | Reference |

| Bax | Significantly Higher | Significantly Lower | p < 0.01 | [5][6] |

| Bcl-2 | Significantly Lower | Significantly Higher | p < 0.01 | [5][6] |

Table 3: Effect of Sivelestat on Serum Biomarkers in LPS-Induced Acute Lung Injury in Rats

| Biomarker | Sivelestat Treatment Effect | Significance | Reference |

| Neutrophil Elastase (NE) | Dose-dependent Decrease | Not Specified | [5] |

| VCAM-1 | Dose-dependent Decrease | Not Specified | [5] |

| IL-8 | Dose-dependent Decrease | Not Specified | [5] |

| TNF-α | Dose-dependent Decrease | Not Specified | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on sivelestat and the PI3K/AKT/mTOR pathway.

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in a Rat Model

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[2]

-

Induction of ALI: Rats are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[7] Control animals receive an equivalent volume of sterile saline.

-

Sivelestat Administration: this compound is administered, typically via intraperitoneal injection, at varying doses (e.g., low, medium, and high doses) at specified time points relative to LPS administration.[1]

-

Sample Collection: At the end of the experimental period, animals are euthanized, and blood and lung tissue samples are collected for analysis.[5]

2. Western Blotting for PI3K/AKT/mTOR Pathway Proteins

-

Tissue Lysis: 100 mg of frozen lung tissue is homogenized in a protein lysate buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies targeting PI3K (1:800), Akt (1:1000), mTOR (1:1000), Bax (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:1000).[1]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate secondary antibody. The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[1]

3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from lung tissue using the TRIzol method.[8]

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.[8]

-

RT-qPCR: The relative mRNA expression levels of target genes (Bax, Bcl-2, PI3K, Akt, and mTOR) are quantified using RT-qPCR with specific primers (see Table 4) and a SYBR Green-based detection method.[8] The 2-ΔΔCt method is used for relative quantification, with β-actin serving as the internal control.[8]

-

Thermocycling Conditions: A typical protocol includes an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.[8]

Table 4: Primer Sequences for RT-qPCR

| Gene | Upstream Primer (5'→3') | Downstream Primer (5'→3') | Reference |

| Bax | TGGTTGCCCTCTTCTACTTTG | CACCCAGGACTCCATGTCAA | [8] |

| Bcl-2 | GGGATGCCTTTGTGGAAC | GTCTGCTGACCTCACTTG | [8] |

| PI3K | GCAGTTTTGGAAGCAGTCACA | ATTCAGTTCAATTGCAGAAGGAG | [8] |

| Akt | ACACCAGGTATTTTGATGAGGAG | TCAGGCCGTGCCGCTGGCCGAGTAG | [8] |

| mTOR | GCAACCCTTCTTTGACAACATTTTT | ATTTCTTCTCTCAGACGCTCTCC | [8] |

| β-actin | GACAAGATGGTGAAGGTCGG | CTGGAAGATGGTGATGGGTTT | [8] |

4. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Serum samples are collected from the animals.

-

ELISA Procedure: The concentrations of Neutrophil Elastase (NE), VCAM-1, ICAM-1, IL-8, and TNF-α in the serum are measured using commercially available ELISA kits, following the manufacturer's instructions.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Sivelestat's inhibitory effect on the PI3K/AKT/mTOR pathway.

References

- 1. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. BioKB - CoOccurrence - sivelestat - AKT [biokb.lcsb.uni.lu]

- 4. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

- 7. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sivelestat Sodium: A Deep Dive into its Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Sivelestat sodium, a selective inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for mitigating the deleterious effects of excessive inflammation, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, impact on key signaling pathways, and a summary of quantitative findings from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary therapeutic action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during an inflammatory response.[1] In conditions like ALI and ARDS, an overabundance of neutrophil elastase contributes significantly to tissue damage by degrading essential components of the extracellular matrix, such as elastin.[1][2] This enzymatic degradation compromises the integrity of the alveolar-capillary barrier, leading to increased permeability, pulmonary edema, and impaired gas exchange.[3] By binding to and neutralizing neutrophil elastase, this compound helps to preserve tissue structure and function, thereby reducing the severity of inflammatory-mediated injury.[1]

Modulation of Key Inflammatory Signaling Pathways

Beyond its direct enzymatic inhibition, Sivelestat exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

Inhibition of the JNK/NF-κB Signaling Pathway

Studies have demonstrated that Sivelestat can attenuate the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5] In inflammatory conditions, stimuli like tumor necrosis factor-alpha (TNF-α) can activate JNK, which in turn can lead to the activation of the transcription factor NF-κB.[4] Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-8 (IL-8).[4] Sivelestat has been shown to decrease the phosphorylation of both JNK and the p65 subunit of NF-κB, leading to a significant reduction in the production of these inflammatory cytokines.[4]

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its anti-inflammatory effects, Sivelestat also exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including HO-1.[4] Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon stimulation, it translocates to the nucleus and initiates the transcription of these protective genes. Sivelestat has been found to promote the nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression.[4] This, in turn, enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][6]

Other Signaling Pathways

Emerging evidence suggests that Sivelestat's anti-inflammatory effects may also be mediated through other pathways. For instance, Sivelestat has been shown to up-regulate the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1–7)/Mas receptor axis, which is known to have protective effects in the lungs.[3] Additionally, some studies suggest an inhibitory role of Sivelestat on the TGF-β/Smad and PI3K/AKT/mTOR signaling pathways, further contributing to its multifaceted anti-inflammatory and protective effects.[7][8]

Summary of Quantitative Data

The anti-inflammatory and antioxidant effects of Sivelestat have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Sivelestat

| Cell Type | Stimulant | Sivelestat Concentration | Outcome Measure | Result | Reference |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | Cell Viability | Increased | [4] |

| HPMECs | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | ROS Levels | Decreased | [4] |

| HPMECs | TNF-α (0.2 µg/mL) | 50, 100 µg/mL | IL-1β, IL-8, TNF-α mRNA | Decreased | [4] |

| HPMECs | TNF-α (0.2 µg/mL) | 100 µg/mL | p-JNK, p-p65 Levels | Decreased | [4] |

| HPMECs | TNF-α (0.2 µg/mL) | 100 µg/mL | Nuclear Nrf2, HO-1 Levels | Increased | [4] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-6 Secretion | Significantly Inhibited | [3] |

Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of Sivelestat

| Animal Model | Inflammatory Stimulus | Sivelestat Dosage | Outcome Measure | Result | Reference |

| Sprague-Dawley Rats | Klebsiella pneumoniae | 50, 100 mg/kg (i.p.) | Serum TNF-α, IL-1β, IL-8 | Markedly Decreased | [4] |

| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Lung MDA Levels | Reduced | [4] |

| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Lung SOD, GSH-Px Levels | Increased | [4] |

| Sprague-Dawley Rats | Klebsiella pneumoniae | 50, 100 mg/kg (i.p.) | Lung Injury Score, W/D Ratio | Decreased | [4] |

| Sprague-Dawley Rats | Klebsiella pneumoniae | 100 mg/kg (i.p.) | Neutrophil Infiltration in BALF | Decreased | [4] |

| Wistar Rats | Lipopolysaccharide (LPS) | Not Specified | Lung MPO-positive cells, ICAM-1 | Significantly Ameliorated | [1] |

| Dogs | Severe Burn-Blast Injury | 0.5, 2.0 mg/kg/h (i.v.) | Serum NE, IL-8, TNF-α | Significantly Decreased | [9] |

Table 3: Clinical Outcomes of Sivelestat Treatment in ARDS

| Patient Population | Sivelestat Dosage | Outcome Measure | Result | Reference |

| Septic ARDS Patients | Not Specified | 28-day Mortality | Reduced | [10] |

| Septic ARDS Patients | Not Specified | PaO2/FiO2 Ratio | Improved | [11] |

| ARDS Patients | Not Specified | Duration of Mechanical Ventilation | Shortened | |

| ARDS Patients | Not Specified | ICU Stay | Shortened |

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Model: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

-

Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in appropriate media until they reach approximately 70% confluency in 6-well or 96-well plates.[4]

-

Treatment:

-

Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Briefly, after treatment, CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[4]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS assay kit. After treatment, cells are incubated with a fluorescent probe (e.g., DCFH-DA) according to the kit's protocol. The fluorescence intensity is then measured using a fluorescence microscope or plate reader.[4]

-

RNA Extraction and RT-qPCR for Cytokine Expression: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. The mRNA expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers.[4]

-

Western Blot Analysis for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of JNK and NF-κB p65, as well as Nrf2 and HO-1. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[4]

In Vivo Model: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats

-

Animal Model: Male Sprague-Dawley rats are used. Acute lung injury is induced by intratracheal injection of a Klebsiella pneumoniae suspension.[4]

-

Treatment:

-

Assessment of Lung Injury:

-

Histopathology: Lung tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess for pathological changes such as inflammatory cell infiltration, alveolar wall thickening, and hemorrhage. A lung injury score is determined based on these observations.[4]

-

Lung Wet/Dry (W/D) Ratio: The severity of pulmonary edema is assessed by calculating the lung wet-to-dry weight ratio.[4]

-

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total cell count and the percentage of neutrophils, as indicators of inflammatory cell infiltration into the lungs.[4]

-

Serum Cytokine Analysis: Blood samples are collected, and the serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[4]

-

Oxidative Stress Markers in Lung Tissue: Lung tissue homogenates are used to measure the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.[4]

-

Western Blot Analysis of Lung Tissue: Lung tissue lysates are analyzed by Western blotting to determine the expression and phosphorylation status of proteins in the JNK/NF-κB and Nrf2/HO-1 signaling pathways, as described in the in vitro protocol.[4]

Conclusion